C17H18ClFN6O2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18ClFN6O2 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H18ClFN6O2/c18-13-10-12(2-3-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26) |
InChI Key |
NOGBEFHQMRJPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for C17h18clfn6o2
Retrosynthetic Analysis of the C17H18ClFN6O2 Molecular Architecture
Retrosynthetic analysis of Vemurafenib typically involves breaking down the molecule into simpler, commercially available or readily synthesizable precursors. A common strategy involves disconnecting the amide bond that links the central pyrrolo[2,3-b]pyridine core to the substituted phenyl ring, and the sulfonamide linkage. Key intermediates identified in literature include functionalized pyrrolo[2,3-b]pyridine derivatives and appropriately substituted aniline (B41778) moieties, such as propane-1-sulfonyl chloride derivatives of difluoroanilines. pnas.orggoogle.com One described synthetic pathway involves the reaction of a compound of Formula VI with a compound of Formula IX to yield an intermediate of Formula X, which is subsequently converted to Vemurafenib. google.com Another approach utilizes a 3-bromo-2,4-difluoro-aniline as a starting material for precursor synthesis. nih.gov
Development of Novel Synthetic Routes to this compound
Exploration of Stereoselective Synthetic Approaches for this compound
Vemurafenib (this compound) is an achiral molecule, meaning it does not possess any stereocenters. Consequently, stereoselective synthetic approaches are not a requirement for its synthesis. The focus of synthetic development remains on regioselective bond formation and the efficient assembly of the molecular structure.
Application of Green Chemistry Principles in this compound Synthesis
While specific detailed applications of green chemistry principles in Vemurafenib synthesis are not extensively detailed in the provided literature, there is a general acknowledgment of the importance of exploring "greener manufacturing technologies." umd.edu Future advancements in the synthesis of Vemurafenib may involve optimizing solvent usage, minimizing waste generation, and improving atom economy to align with sustainable chemical practices. The adoption of techniques like microwave-assisted synthesis for related compounds, which can reduce energy consumption and reaction times, represents a step towards more environmentally conscious chemical processes. vumc.org
Optimization of Reaction Conditions for this compound Yield and Purity
Achieving high yields and purity for Vemurafenib necessitates the meticulous optimization of various reaction parameters. For instance, specific coupling reactions have been refined using palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 in conjunction with bases like K2CO3 in solvent systems comprising dioxane and water at 80°C for 16 hours. nih.gov Other synthetic transformations have been conducted under conditions including DMF at 20°C for 2 hours, or using triethylamine (B128534) in dichloromethane (B109758) at 20°C for 16 hours. nih.gov Deprotection steps for certain intermediates have been optimized to occur at temperatures ranging from 25°C to reflux, with a preference for temperatures between 60°C and 70°C. google.com Similarly, coupling reactions between specific intermediates have been performed at temperatures between 25°C and 35°C. google.com In the synthesis of radiolabeled Vemurafenib, optimized conditions have successfully yielded the compound with a radiochemical purity exceeding 99% and a specific activity of 55 ± 18 GBq/μmol. nih.gov Purification strategies are also critical for achieving high purity, with methods such as salt formation (e.g., using trifluoromethanesulfonic acid) followed by treatment with an aqueous basic solution enabling the isolation of Vemurafenib with purities greater than 99.5%. google.com
Advanced Structural Characterization and Analytical Methodologies for C17h18clfn6o2
Spectroscopic Techniques for Elucidating the Structure of C17H18ClFN6O2
Spectroscopic methods provide detailed insights into the molecular architecture by examining how the compound interacts with electromagnetic radiation or by analyzing its vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful technique for elucidating molecular structure by analyzing the magnetic properties of atomic nuclei. For this compound, the application of ¹H, ¹³C, and ¹⁹F NMR is particularly informative.
¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the types of hydrogen atoms present, their chemical environments, and their connectivity to neighboring protons through spin-spin coupling. For this compound, signals would be expected from the aromatic protons of the chlorofluorophenyl ring, the methyl group attached to the purine (B94841) core, the protons of the isobutyl (2-methylpropyl) group, and any protons within the purine ring system or the hydrazone linkage. The chemical shifts (δ values) would indicate the electronic environment of each proton, while coupling patterns (e.g., doublets, triplets, multiplets) would provide information about the number of adjacent protons. chemicalbook.comchemicalbook.comhmdb.cahmdb.cahmdb.cacas.org
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule, with each unique carbon atom typically giving rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the hybridization state and electronic environment of the carbon atoms. For this compound, distinct signals would be observed for the aromatic carbons of the phenyl ring, the carbonyl carbons of the purine-2,6-dione (B11924001) moiety, the carbons of the methyl and isobutyl groups, and the carbons within the purine ring system and the hydrazone linker. cas.orgchemicalbook.combhu.ac.inchemicalbook.comcaspre.cauni-koeln.dehmdb.caorganicchemistrydata.org
¹⁹F NMR Spectroscopy: The presence of fluorine in the molecular formula necessitates the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and provides specific information about the fluorine atom's environment. The chemical shift of the fluorine atom in this compound would be significantly influenced by the electron-withdrawing nature of the chlorine atom and the electronic properties of the aromatic ring. Coupling between the ¹⁹F nucleus and nearby protons or carbons can further aid in structural assignments. organicchemistrydata.orgspectrabase.comalfa-chemistry.comhuji.ac.ilwikipedia.orgucsb.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would be anticipated for:
The C=O stretching vibrations of the two carbonyl groups in the purine-2,6-dione structure, typically appearing in the region of 1650-1750 cm⁻¹. nist.govnist.govhoriba.com
The C=N stretching vibration associated with the hydrazone linkage.
Aromatic C=C stretching vibrations from the chlorofluorophenyl ring.
Various C-H stretching and bending modes from both aromatic and aliphatic portions of the molecule.
Characteristic C-F and C-Cl stretching vibrations, which usually fall within the fingerprint region of the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores. This compound, with its aromatic ring and extended π-electron system involving the hydrazone linkage and the purine core, is expected to exhibit significant absorption in the UV region. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can help confirm the presence of these chromophoric groups. nist.govuv-vis-spectral-atlas-mainz.orgtechnologynetworks.comcarlroth.comshimadzu.com
Raman Spectroscopy for Vibrational Analysis of this compound
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those involving changes in polarizability. It is valuable for analyzing molecules with covalent bonds and symmetric stretching modes.
For this compound, Raman spectroscopy would detect vibrations corresponding to C-C, C=C, C-N, and C-H stretching, as well as C-F and C-Cl stretching modes. This technique offers advantages such as minimal sample preparation and the ability to analyze samples in aqueous solutions without significant interference from water absorption. horiba.comreadthedocs.iomdpi.comelodiz.commedrxiv.org
Mass Spectrometric Approaches for this compound Identification and Analysis
Mass spectrometry is essential for determining the molecular weight and elemental composition, and through fragmentation, it aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound
HRMS provides highly accurate mass measurements, enabling the determination of the precise elemental composition of a molecule.
For this compound, HRMS would be used to measure the exact mass of the molecular ion or a protonated/adduct ion (e.g., [M+H]⁺). The theoretical monoisotopic mass for this compound is approximately 392.0770 Da. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula with high confidence, distinguishing it from other possible formulas with similar nominal masses. readthedocs.ioepfl.ch
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Fragments
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions, followed by the analysis of the resulting fragment ions. This process generates a fragmentation pattern that is unique to the molecule's structure.
For this compound, MS/MS experiments would involve inducing fragmentation of the molecular ion (e.g., via collision-induced dissociation, CID). Characteristic fragment ions would arise from the cleavage of specific bonds within the molecule, such as the hydrazone linkage, bonds within the purine ring system, or bonds in the isobutyl substituent. The observed fragmentation pattern would provide evidence for the connectivity of the various structural components, aiding in the confirmation of the proposed structure. Computational tools can assist in predicting and interpreting MS/MS fragmentation pathways. epfl.chnih.govwishartlab.comnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C17h18clfn6o2 Analogs
Identification of Key Structural Motifs and Pharmacophores within C₁₇H₁₈ClFN₆O₂
The core structure of Fluclotizolam and its analogs, a thienotriazolodiazepine system, is fundamental to its activity. This heterocyclic scaffold correctly orients the necessary substituent groups to interact with the benzodiazepine (B76468) binding pocket located at the interface between α and γ subunits of the GABA-A receptor. clinpgx.orgacs.org
A generally accepted pharmacophore model for benzodiazepine receptor agonists, applicable to Fluclotizolam, includes several key features:
Aromatic/Heteroaromatic Ring (A-Ring): In Fluclotizolam, this is the thiophene (B33073) ring fused to the diazepine (B8756704) ring. This region is involved in crucial π-π stacking interactions with aromatic residues in the receptor.
Proton-Accepting Group (H-Bond Acceptor): The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, which is a critical interaction point. nih.gov
A second Aromatic/Heteroaromatic Ring (C-Ring): The 2-fluorophenyl group at the 4-position of the diazepine ring is essential for high-affinity binding. This ring occupies a significant portion of the binding pocket.
Lipophilic/Halogenated Substituents: The chlorine atom on the thiophene ring and the fluorine atom on the phenyl ring contribute to the lipophilicity and electrostatic interactions, enhancing binding affinity. Modifications in this area significantly impact potency. mdpi.com
Computational studies have developed pharmacophore models that highlight the importance of hydrophobic and polar functions and their specific spatial arrangement for optimal receptor binding. nih.govherts.ac.uk
Impact of Targeted Molecular Modifications on C₁₇H₁₈ClFN₆O₂ Analog Interactions
SAR studies on thienotriazolodiazepine and related benzodiazepine analogs demonstrate that minor structural changes can lead to significant shifts in binding affinity and efficacy.
Thiophene Ring Substitutions: The presence and position of the chlorine atom on the thiophene ring are critical. Replacing or moving this halogen can alter the electronic properties and steric fit within the receptor, often leading to decreased potency.
Phenyl Ring Substitutions: The nature and position of the substituent on the 5-phenyl ring are paramount. The 2-fluoro substitution in Fluclotizolam is known to be favorable. Other substitutions, such as additional halogens or small alkyl groups, can modulate affinity and selectivity for different GABA-A receptor subtypes. For instance, analogs with different halogen substitutions show varied potencies. mdpi.com
Triazole Ring Modifications: The methyl group on the triazole ring (position 9) also influences activity. Altering the size of this alkyl group can impact the compound's fit within the binding site.
The following table illustrates the general impact of substitutions on related benzodiazepine structures, which provides a framework for understanding Fluclotizolam analogs.
| Molecular Position | Modification Example | General Impact on Binding Affinity |
| Thiophene Ring (Position 2) | Substitution with Chlorine | Generally enhances potency |
| Phenyl Ring (Position 4') | Substitution with Fluorine | Often increases affinity |
| Phenyl Ring (Position 2') | Substitution with Chlorine | Known to increase potency in many analogs |
| Triazole Ring (Position 9) | Substitution with Methyl | Contributes to optimal fit |
This table is a generalized representation based on SAR principles of the broader benzodiazepine class.
Rational Design Principles for Novel C₁₇H₁₈ClFN₆O₂ Derivatives Based on SAR Insights
The knowledge gained from SAR studies provides a clear path for the rational design of new derivatives. nih.govmdpi.com The goal is often to enhance binding affinity, selectivity for specific GABA-A receptor subtypes, or to modulate the efficacy profile (e.g., creating agonists, antagonists, or inverse agonists). clinpgx.orgnih.gov
Key design principles include:
Bioisosteric Replacement: Replacing the thiophene ring with other heteroaromatic systems (e.g., furan, pyrrole) while maintaining the core diazepine and triazole rings to explore new interactions.
Halogen Scanning: Systematically substituting different halogens (F, Cl, Br, I) at various positions on both the thiophene and phenyl rings to optimize electrostatic and hydrophobic interactions.
Scaffold Hopping: Using the identified pharmacophore model to search for entirely new molecular scaffolds that can present the key interactive features in the correct 3D orientation. nih.gov This could lead to novel chemical classes with similar biological activity.
Conformational Constraint: Introducing elements that reduce the molecule's flexibility, locking it into the presumed "bioactive" conformation to increase binding affinity and reduce off-target effects.
QSAR Modeling for Predicting C₁₇H₁₈ClFN₆O₂ Analog Activities and Potencies
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For Fluclotizolam analogs, these models are invaluable for predicting the binding affinity of newly designed compounds before their synthesis, saving time and resources. researchgate.netucl.ac.uk
Application of Physicochemical Descriptors in C₁₇H₁₈ClFN₆O₂ QSAR Models
The predictive power of a QSAR model depends heavily on the chosen molecular descriptors. ucsb.edu For thienotriazolodiazepine analogs, a combination of descriptors is typically used to capture the different aspects of the molecule that influence its interaction with the receptor. derpharmachemica.comslideshare.net
Commonly used descriptors include:
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP) or calculated atomic contributions (SlogP_VSA), which model the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. nih.gov
Electronic Descriptors: These include Hammett constants, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO). ucsb.edu They describe the electronic distribution and reactivity of the molecule, which is crucial for electrostatic and hydrogen bonding interactions.
Steric/Topological Descriptors: Molar refractivity (MR), Kier flexibility (KierFlex), and various connectivity indices describe the size, shape, and flexibility of the molecule, ensuring a proper fit within the binding site. derpharmachemica.comnih.gov
Surface Area Descriptors: Van der Waals polar surface area (vsa_pol) and total hydrophobic van der Waals surface area (Q_VSA_HYD) have been shown to be important in correlating structure with membrane permeability and binding. nih.gov
The following table shows a hypothetical set of descriptors for a series of analogs and their corresponding biological activity, illustrating the data used in a QSAR study.
| Compound | logP | Molar Refractivity (MR) | Electronic Energy (eV) | Predicted Activity (pIC₅₀) |
| Analog 1 | 3.5 | 95.2 | -0.25 | 7.8 |
| Analog 2 | 3.8 | 98.6 | -0.27 | 8.1 |
| Analog 3 | 3.2 | 92.1 | -0.22 | 7.5 |
| Analog 4 | 4.1 | 101.5 | -0.29 | 8.5 |
Statistical Validation and Predictive Power Assessment of C₁₇H₁₈ClFN₆O₂ QSAR Models
A QSAR model is only useful if it is statistically robust and has strong predictive power. buecher.de Validation is a critical step to ensure the model is not overfitted and can accurately predict the activity of new, untested compounds. wikipedia.org
Key validation strategies include:
Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO). The dataset is repeatedly split, and the model is trained on a portion and tested on the remainder. A high cross-validated correlation coefficient (q²) indicates good internal robustness. wikipedia.orgbasicmedicalkey.com
External Validation: The dataset is divided into a training set, used to build the model, and a test set, which is kept separate. The model's ability to predict the activities of the test set compounds is a true measure of its predictive power. A high external correlation coefficient (R²_pred) is desired. buecher.debasicmedicalkey.com
Y-Scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. The resulting models should have very low correlation coefficients, confirming that the original model is not based on a chance correlation. wikipedia.org
A QSAR model is generally considered acceptable if it has a squared correlation coefficient (r²) for the training set greater than 0.6 and for the test set greater than 0.5. nih.gov
Ligand-Based and Structure-Based QSAR Approaches for C₁₇H₁₈ClFN₆O₂
Both ligand-based and structure-based approaches can be applied to study Fluclotizolam analogs.
Ligand-Based QSAR: This approach is used when the 3D structure of the receptor is unknown. It relies solely on the information from a set of ligands with known activities. acs.org Methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, or Comparative Molecular Similarity Indices Analysis - CoMSIA) generate a 3D grid around an alignment of the molecules, calculating steric and electrostatic fields. These fields are then correlated with biological activity to create a 3D map that shows where bulky or charged groups increase or decrease activity. researchgate.net
Structure-Based QSAR: When a high-resolution structure of the target receptor (like the GABA-A receptor) is available, this approach can be used. herts.ac.uk It involves docking the ligands into the receptor's binding site to determine their most likely binding poses. Descriptors are then derived from the specific interactions between the ligand and the receptor (e.g., counting hydrogen bonds, measuring hydrophobic contact areas). These interaction-based descriptors can lead to highly accurate and mechanistically interpretable QSAR models. nih.gov The combination of molecular docking with QSAR provides powerful insights into the specific structural requirements for binding. herts.ac.uknih.gov
Computational and Theoretical Investigations of C17h18clfn6o2
Molecular Docking Simulations of C17H18ClFN6O2 with Putative Biological Macromolecules
Molecular docking simulations are a cornerstone in the study of Fluconazole, providing insights into its binding affinity and interaction patterns with its primary biological target, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. tandfonline.com
Docking studies have been performed using software like Autodock to predict the binding modes of Fluconazole and its derivatives within the active site of CYP51 from various fungal species, such as Candida albicans. ijcrt.org These simulations reveal that the triazole moiety of Fluconazole coordinates with the heme iron atom in the enzyme's active site, a key interaction for its inhibitory activity. researchgate.net
Research has shown that Fluconazole's binding affinity to the target protein (PDB ID: 1EA1) is approximately -7.27 kcal/mol. ijcrt.org The interactions stabilizing the complex include hydrogen bonds, hydrophobic interactions, and aromatic interactions with key amino acid residues like TYR-76, PHE-255, and PHE-399. ijcrt.org In one study, a derivative of Fluconazole, identified by PubChem CID-129829800, exhibited an even higher binding affinity of -8.1 kcal/mol. ijcrt.org
Furthermore, molecular docking has been employed in the development of molecularly imprinted polymers (MIPs) for Fluconazole. In these simulations, the binding affinities between Fluconazole (the template) and various functional monomers are calculated. Negative binding energies, indicating spontaneous and stable complex formation, have been observed, helping to identify the most suitable monomers for creating selective MIPs. nih.gov
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Fluconazole | CYP51 (1EA1) | -7.27 | TYR-76, PHE-255, PHE-399, THR-260, LUE-321 |
| Analog (CID-129829800) | CYP51 (1EA1) | -8.07 | TYR-76, PHE-255, PHE-399, ALA-256, LUE-321 |
| Analog 6f | CYP51 (5FSA) | -12.7 | Not Specified |
| Analog 8f | CYP51 (5FSA) | -12.8 | Not Specified |
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity Profiles
Quantum chemical calculations provide a detailed understanding of the electronic properties of Fluconazole, which are fundamental to its reactivity and interactions. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of Fluconazole. nih.govmdpi.com DFT calculations, often combined with solvation models like COSMO, offer deep insights into the molecular interactions between Fluconazole and its environment. nih.gov
These studies have been used to analyze the molecular recognition processes between Fluconazole and functional monomers in the design of MIPs. nih.gov By calculating the electrostatic potential (ESP) surface, researchers can identify regions of the molecule that are prone to electrostatic interactions, guiding the selection of complementary monomers. nih.gov DFT has also been employed to study new organic-inorganic salts of Fluconazole, benchmarking various functionals to accurately predict optical and electronic properties, as well as frontier molecular orbitals (FMOs). nih.govresearchgate.net Such calculations help in understanding intramolecular charge transfer and predicting the effects of chemical substitutions on the molecule's reactivity. nih.gov
Conformational Analysis of this compound Using Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical data, are used for the conformational analysis of flexible molecules like Fluconazole. lsu.educolumbia.edu Given the presence of several rotatable bonds, Fluconazole can adopt multiple conformations. ijcrt.org Understanding the conformational landscape is crucial as the biological activity is often dependent on a specific three-dimensional structure.
These methods help determine the relative energies of different conformers and the energy barriers for conversion between them. This information is vital for understanding how the molecule adapts its shape to fit into the active site of its target enzyme. The conformational flexibility of Fluconazole, particularly in the BC loop of CYP51 enzymes, has been noted to alter the catalytic site and result in greater conformational variability of the inhibitor. tandfonline.com
Molecular Dynamics Simulations of this compound in Complex Biological Environments
Molecular dynamics (MD) simulations offer a dynamic view of Fluconazole's interactions within complex biological settings, such as protein-ligand complexes. tandfonline.comnih.govuzh.ch These simulations model the movement of atoms over time, providing a more realistic picture of the binding process and the stability of the resulting complex than static docking methods. nottingham.ac.ukspringernature.com
Cheminformatics and Virtual Screening Applications for this compound and its Chemical Space
Cheminformatics and virtual screening are essential computational tools used to explore the vast chemical space around Fluconazole to identify novel and potentially more potent antifungal agents. nih.govmolinspiration.com
Database Mining and Similarity Searching for this compound Analogs
Database mining and similarity searching involve screening large chemical libraries, such as PubChem, for molecules that are structurally similar to Fluconazole or possess desirable pharmacophoric features. researchgate.netnih.gov This approach is a rapid and cost-effective method for lead discovery. tandfonline.com
De Novo Design Strategies Utilizing the this compound Scaffold
Given the lack of specific research on this compound, a detailed analysis of de novo design strategies utilizing this particular scaffold cannot be provided at this time. The principles of de novo design, however, offer a theoretical framework for how such a compound, once characterized, could be employed.
Should this compound be identified and its core structure elucidated, computational chemists could theoretically employ various de novo design algorithms to explore its potential as a scaffold. These strategies typically fall into two categories:
Ligand-based de novo design: If a set of molecules with known activity against a particular target were found to share the this compound core, this information could be used to generate new, diverse compounds that retain the key pharmacophoric features of the original set.
Structure-based de novo design: If the three-dimensional structure of a biological target (such as an enzyme or receptor) is known, the this compound scaffold could be computationally "placed" within the active site. Algorithms could then be used to "grow" or "link" chemical fragments onto the scaffold to optimize interactions with the target, thereby designing novel, potent inhibitors or modulators.
Hypothetical Application in Drug Discovery
To illustrate the potential, one could envision a research program targeting a novel protein kinase. If initial screening identified a compound with the formula this compound as a weak inhibitor, researchers could use its core structure as a starting point for a de novo design campaign. The table below presents a hypothetical set of derivatives that could be generated and evaluated, based on modifications to the this compound scaffold.
| Compound ID | Modification to this compound Scaffold | Predicted Binding Affinity (Ki, nM) |
| This compound-001 | Addition of a hydroxyl group | 500 |
| This compound-002 | Replacement of chlorine with bromine | 450 |
| This compound-003 | Methylation of a nitrogen atom | 300 |
| This compound-004 | Introduction of a phenyl ring | 150 |
This table is purely illustrative and not based on experimental data.
Further computational studies, such as molecular dynamics simulations and free energy calculations, would be necessary to refine these hypothetical designs and prioritize candidates for chemical synthesis and biological testing.
Mechanistic Research Approaches for C17h18clfn6o2 at the Molecular and Cellular Level in Vitro Studies
Assays for Identifying Molecular Targets of C17H18ClFN6O2 (e.g., Enzymes, Receptors, Nucleic Acids)
To fully understand the biological activity of this compound, it is essential to identify and characterize its interactions with specific molecular targets, such as enzymes and receptors.
Biophysical Techniques for this compound-Macromolecule Interaction Analysis (e.g., ITC, SPR)
Biophysical methods offer direct, label-free characterization of binding events, providing critical thermodynamic and kinetic parameters.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor real-time binding interactions. In studies involving this compound, a potential target macromolecule, such as the IDO1 enzyme, would be immobilized on a sensor chip. Varying concentrations of this compound would then be flowed over the chip. The resulting sensorgrams allow for the determination of binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and equilibrium binding affinity (K_D). These parameters are crucial for quantifying the strength and duration of the compound's interaction with its target.
| Parameter | Value (Hypothetical) | Unit | Notes |
| K_D (Binding Affinity) | 50 | nM | Equilibrium dissociation constant |
| k_on (Association) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| k_off (Dissociation) | 7.5 x 10⁻³ | s⁻¹ | Rate of complex dissociation |
| Stoichiometry (n) | 1.1 | - | Molar ratio of ligand to macromolecule |
Representative SPR data for this compound binding to a hypothetical macromolecular target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events. By titrating this compound into a solution containing its target, ITC can quantify the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive thermodynamic profile of the interaction, offering deeper insights into the forces driving the binding.
Enzyme Inhibition or Activation Assays for this compound
As this compound is recognized as an IDO1 inhibitor, enzyme inhibition assays are fundamental for its characterization.
IDO1 Inhibition Assays: These assays typically involve incubating the IDO1 enzyme with its substrate, tryptophan, and measuring the rate of kynurenine (B1673888) formation. Kynurenine can be quantified using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry. The inhibitory effect of this compound is assessed by measuring the reduction in kynurenine production at various compound concentrations. The half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to inhibit 50% of IDO1 activity, is a key metric derived from these studies.
| Enzyme | Inhibitor Concentration (µM) | Kynurenine Production (µM) | % Inhibition |
| IDO1 | 0 | 10.5 | 0 |
| IDO1 | 0.1 | 9.2 | 12.4 |
| IDO1 | 0.5 | 6.8 | 35.2 |
| IDO1 | 1.0 | 4.1 | 61.0 |
| IDO1 | 5.0 | 1.2 | 88.6 |
| IDO1 | 10.0 | 0.5 | 95.2 |
Hypothetical data illustrating the dose-dependent inhibition of IDO1 by this compound.
Selectivity Profiling: To ascertain the specificity of this compound, it is typically tested against a panel of related enzymes or enzymes involved in similar metabolic pathways. This helps to identify potential off-target effects and confirm its primary target engagement.
Receptor Binding and Modulation Studies for this compound
While primarily studied as an enzyme inhibitor, assessing potential receptor interactions is a standard practice in drug discovery.
Radioligand Binding Assays: These assays are used to determine a compound's affinity and selectivity for specific receptors. In a typical setup, cells or membranes expressing a target receptor are incubated with a radiolabeled ligand known to bind that receptor, along with varying concentrations of this compound. The compound competes with the radioligand for binding sites. The inhibition constant (Ki), which reflects the binding affinity of this compound, is calculated based on the displacement of the radioligand. Screening against a broad panel of receptors is common to identify potential off-target interactions.
| Receptor Target | Ki (nM) (Hypothetical) | % Displacement at 1 µM (Hypothetical) | Notes |
| IDO1 (Enzyme) | N/A | N/A | Primary target (enzyme inhibitor) |
| Dopamine D2 Receptor | >10,000 | <5% | Low affinity |
| Serotonin 5-HT1A | >10,000 | <5% | Low affinity |
| Histamine H1 Receptor | 5,000 | 15% | Moderate affinity |
| Alpha-1 Adrenergic | >10,000 | <5% | Low affinity |
| Beta-2 Adrenergic | 8,500 | 8% | Low affinity |
Representative hypothetical receptor binding screening data for this compound.
Functional Assays: If significant receptor binding is detected, functional assays are employed to determine if this compound acts as an agonist, antagonist, or modulator. These assays measure downstream signaling events, such as changes in intracellular second messengers (e.g., cAMP, Ca²⁺) or reporter gene activity, to assess the compound's effect on receptor function.
Cellular Assays for Investigating this compound's Fundamental Biological Impact (Excluding Prohibited Content)
Cellular assays are crucial for understanding how this compound influences biological processes within the complex environment of a living cell.
Cell-Free Systems for this compound Mechanistic Elucidation
Cell-free systems isolate specific biochemical reactions or cellular components from the complexities of a whole cell, enabling detailed mechanistic studies. While specific cell-free systems for this compound were not detailed in the retrieved search results, such systems could involve purified enzymes or reconstituted signaling pathways. For instance, a cell-free system using purified IDO1 enzyme in a controlled buffer environment could facilitate precise kinetic analysis of this compound's inhibitory action, free from cellular regulatory factors.
High-Content Microscopy Techniques for Observing this compound Cellular Localization and Organelle Specificity
High-content microscopy, including advanced methods like Single-Molecule Localization Microscopy (SMLM), provides high-resolution imaging capabilities to map the precise location of molecules within cells.
Cellular Localization Studies: By labeling this compound with a fluorescent tag or using immunofluorescence, its distribution within cells can be visualized. Techniques such as confocal microscopy or SMLM can determine if the compound localizes to specific cellular compartments like the nucleus, cytoplasm, endoplasmic reticulum, or mitochondria. This information is vital for understanding which cellular processes it can directly influence.
Organelle Specificity: Quantitative analysis of high-content microscopy data can reveal the degree of colocalization of this compound with specific organelle markers. This helps in determining if the compound exhibits organelle specificity, which is important for predicting its mechanism of action and identifying sensitive cellular components.
| Cellular Component | Localization Score (Hypothetical) | Colocalization with ER Marker (Hypothetical) | Organelle Specificity (Hypothetical) |
| Nucleus | 0.2 | N/A | Low |
| Cytoplasm | 0.7 | N/A | Moderate |
| Endoplasmic Reticulum | 0.8 | 0.9 | High |
| Mitochondria | 0.1 | N/A | Low |
| Plasma Membrane | 0.3 | N/A | Low |
Representative hypothetical data illustrating cellular localization and organelle specificity assessment for this compound.
Compound List
N-(3-chloro-4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H- chemsrc.commdpi.comtriazolo[4,3-a]pyrazin-2-yl}acetamide (this compound)
Due to the absence of specific scientific literature detailing the mechanistic research approaches for the chemical compound this compound in the areas of signal transduction pathway modulation, proteomic profiling, metabolomic analysis, and transcriptomic analysis, it is not possible to generate the requested article with detailed research findings and data tables.
The compound this compound has been identified as N-(3-chloro-4-fluorophenyl)-N'-hydroxy-2-(((2-(pyridin-2-yl)ethyl)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide and is noted as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) epo.org. IDO1 is known to be involved in tryptophan metabolism and immune suppression epo.orgnih.gov. However, specific studies detailing the impact of this compound on cellular signal transduction pathways, its proteomic profile changes, its metabolomic perturbations, or its transcriptomic responses were not found in the provided search results.
Therefore, the sections outlined in the request cannot be populated with specific, scientifically accurate content pertaining to this compound.
Compound Name List:
this compound
N-(3-chloro-4-fluorophenyl)-N'-hydroxy-2-(((2-(pyridin-2-yl)ethyl)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide
Emerging Research Directions and Future Prospects for C17h18clfn6o2 As a Research Tool
C17H18ClFN6O2 as a Chemical Probe for Fundamental Biological Processes
This compound functions as a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. orientjchem.org This specificity makes it an excellent chemical probe for interrogating the complex signaling networks governed by EGFR. nih.gov EGFR is a key transmembrane receptor that controls critical cellular functions including proliferation, differentiation, and survival. orientjchem.orgersnet.org By binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling cascades. orientjchem.orgersnet.org
Researchers utilize this compound to study the roles of pathways such as the RAS-MAPK and PI3K-Akt in both normal physiology and in disease states. ersnet.orgaacrjournals.org For instance, application of the compound helps to elucidate how dysregulation of EGFR signaling contributes to pathologies like cancer. nih.gov Studies have shown that blocking this pathway with this compound can lead to reduced cell proliferation and inhibition of survival signals. nih.gov Furthermore, it serves as a tool to investigate the mechanisms of acquired resistance in cancer, where cells may develop mutations, such as EGFR-T790M, or activate alternative pathways like MET amplification to bypass the EGFR blockade. nih.gov The compound has also been instrumental in exploring the crosstalk between EGFR and other signaling molecules, revealing intricate cellular communication networks. nih.gov Recent studies have even used this compound to uncover novel mechanisms of immune response modulation, showing it can enhance the anti-tumor immune response in cells with specific EGFR mutations. nih.gov
Integration of this compound into Advanced Chemical Biology Platforms
The well-defined structure and specific binding properties of this compound make it an ideal scaffold for creating more sophisticated chemical biology tools, such as affinity-based probes and photoaffinity labels. nih.govresearchgate.net These advanced probes are designed to identify and study the direct targets and off-targets of the compound within the complex environment of a cell. nih.govnih.gov
Affinity-Based Probes: Affinity-based protein profiling (ABPP) utilizes probes that can covalently bind to their protein targets. nih.gov A derivative of this compound, AX14596, was synthesized with a primary amine replacing the morpholino group. researchgate.net This modification allows the compound to be immobilized on a resin, creating an affinity chromatography column to isolate cellular proteins that bind to it. researchgate.net This technique has been used to pull down and identify not only the primary target, EGFR, but also potential "off-target" kinases from cell lysates, providing a broader understanding of the compound's cellular interactions. researchgate.netnih.gov
Photoaffinity Labeling: Photoaffinity labeling (PAL) is another powerful technique where a probe is designed to form a covalent bond with its target upon activation by light. nih.govscispace.com Researchers have designed and synthesized novel photoaffinity probes based on the this compound structure. nih.gov These probes typically incorporate a photoreactive group (like a diazirine) and a reporter tag (such as an alkyne for click chemistry). nih.govresearchgate.net Upon UV irradiation, the probe covalently attaches to its binding partner, allowing for subsequent detection, isolation, and identification via mass spectrometry. nih.gov This approach helps to validate direct target engagement in living cells and can be used to quantify kinase activity in native cellular contexts and even in tissue slices. nih.govresearchgate.net
| Probe Type | Modification to this compound Structure | Application | Research Goal |
| Affinity Probe | Addition of a primary amine for immobilization (e.g., AX14596) | Affinity chromatography | Isolate and identify cellular binding partners (on- and off-targets) from cell lysates. researchgate.net |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne) | In-situ labeling in live cells or tissues upon photoactivation | Covalently label binding targets to visualize and quantify target engagement and activity. nih.govresearchgate.net |
Methodological Advancements in this compound Research and Analysis
The study of this compound and its interactions has been significantly advanced by modern analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to its quantitative analysis in various matrices. nih.govarabjchem.org
Researchers have developed and validated numerous HPLC methods for the precise quantification of this compound in bulk drug forms, nanoformulations, and biological samples. arabjchem.orgbhu.ac.in These methods are crucial for quality control and for studying the compound's properties, such as solubility. arabjchem.orgbhu.ac.in For instance, RP-HPLC methods have been optimized using experimental designs like the Box-Behnken design to ensure robustness and accuracy. arabjchem.orgdntb.gov.ua
LC-MS/MS provides even greater sensitivity and specificity, enabling the determination of this compound and its major metabolites in human plasma. nih.gov This is vital for understanding the compound's metabolism and pharmacokinetics in a research setting. nih.govresearchgate.net Methodological advancements also include the development of "greener" analytical techniques, such as high-performance thin-layer chromatography (HPTLC), which aim to reduce the use of hazardous solvents while maintaining high sensitivity and accuracy. mdpi.com
| Analytical Method | Key Features | Application in this compound Research |
| RP-HPLC | Robust, accurate, widely available | Quantification in bulk drug and nanoformulations; solubility studies. arabjchem.orgbhu.ac.in |
| LC-MS/MS | High sensitivity and specificity | Determination of the compound and its metabolites in biological fluids (e.g., plasma). nih.gov |
| HPTLC | Reduced solvent consumption ("greener") | Stability-indicating assays and quantification in commercial tablets. mdpi.com |
| Computational Modeling | Molecular docking, dynamics, and simulation | Exploring binding interactions with target proteins; predicting binding affinity of derivatives. orientjchem.orgnih.gov |
In addition to chromatographic techniques, computational approaches like molecular docking and molecular dynamics simulations are employed to model the interaction between this compound and its target proteins at an atomic level. nih.gov These in silico methods help researchers understand the structural basis for its binding affinity and can guide the design of new derivatives with altered properties. orientjchem.orgnih.gov
Potential for this compound as a Lead Structure for Mechanistic Probes in Academic Research
The this compound molecule serves as a validated and potent lead structure for the development of novel mechanistic probes. nih.govnih.gov Its quinazoline (B50416) core and specific aniline (B41778) ring are responsible for its high-affinity interaction with the EGFR kinase domain, providing a robust starting point for chemical modification. nih.govnih.gov
Academic researchers have synthesized numerous analogues of this compound to explore structure-activity relationships (SAR) and to develop probes with new functionalities. nih.govnih.gov For example, by substituting the morpholino group with various piperazino groups, scientists have created derivatives with significant anti-cancer activity, allowing for the study of how different chemical moieties affect target engagement and cellular response. nih.gov
Other modifications, such as replacing the benzene (B151609) ring with a benzothiophene, have led to new classes of analogues. nih.gov Some of these novel compounds have demonstrated increased cytotoxicity and the ability to inhibit a broader range of receptor tyrosine kinases (pan-RTK inhibitors). nih.gov These new probes are instrumental in investigating mechanisms of drug resistance, where cancer cells might rely on crosstalk between different kinases. nih.gov Furthermore, by creating derivatives through techniques like click chemistry, researchers are developing compounds with enhanced activity against cells that are typically less sensitive to the parent compound, opening new avenues for mechanistic studies in cancer biology. mdpi.com
Q & A
Basic Question: How do I verify the molecular identity of C17H18ClFN6O2 using spectroscopic and computational methods?
Methodological Answer:
Begin by cross-referencing spectral data (NMR, IR, MS) with databases like SciFinder or Reaxys to confirm molecular fingerprints. Use computational tools (e.g., Gaussian or DFT calculations) to simulate spectra and compare them with experimental results. Discrepancies in peak assignments should prompt re-evaluation of sample purity or computational parameters . For structural validation, employ X-ray crystallography if crystalline samples are available.
Advanced Question: How can contradictory data in synthesis protocols for this compound be resolved?
Methodological Answer:
Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature) or catalytic systems. Conduct a systematic review of literature protocols using Web of Science to identify variables affecting yield and purity. Design a fractional factorial experiment to isolate critical factors (e.g., ligand choice, pH). Validate findings through reproducibility tests across multiple labs, documenting deviations using standardized lab reporting frameworks .
Basic Question: What are the recommended databases for sourcing physicochemical properties of this compound?
Methodological Answer:
Prioritize authoritative databases:
- SciFinder : For regulatory data, toxicity, and synthetic pathways.
- Reaxys : For reaction conditions and crystallographic data.
- PubChem : For preliminary solubility and stability profiles.
Cross-check entries for consistency, and flag discrepancies (e.g., conflicting melting points) for further experimental validation .
Advanced Question: How should researchers address contradictions between computational predictions and experimental stability data for this compound?
Methodological Answer:
Reconcile discrepancies by:
Re-evaluating computational models : Adjust force fields or basis sets in molecular dynamics simulations.
Experimental replication : Test stability under varying conditions (humidity, light, temperature) using accelerated aging studies.
Error analysis : Quantify measurement uncertainties in experimental setups (e.g., HPLC calibration drift). Publish negative results to inform future studies .
Basic Question: What analytical techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC : To separate enantiomers and determine optical purity.
- Vibrational Circular Dichroism (VCD) : For absolute configuration analysis.
- NOESY NMR : To assess spatial proximity of protons in complex conformers.
Calibrate instruments with known chiral standards and validate results against computational predictions .
Advanced Question: How can researchers design experiments to resolve contradictory bioactivity data for this compound across cell lines?
Methodological Answer:
Hypothesis-driven approach : Test if discrepancies stem from cell-specific metabolic pathways or receptor expression levels (use RNA-seq or proteomics).
Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP-based methods).
Meta-analysis : Aggregate data from PubMed and Scopus to identify trends in reported IC50 values, adjusting for publication bias .
Basic Question: What steps ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, degassing time).
- Batch testing : Synthesize three independent batches and compare purity via HPLC.
- Open-data sharing : Deposit protocols in repositories like ChemRxiv for peer scrutiny .
Advanced Question: How should structural contradictions in crystallographic vs. solution-state NMR data for this compound be analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
